4,5-Diamino-2-methoxybenzotrifluoride
Description
4,5-Diamino-2-methoxybenzotrifluoride (C₈H₈F₃N₂O) is a fluorinated aromatic amine derivative characterized by a trifluoromethyl (-CF₃) group, methoxy (-OCH₃) substituent, and two amino (-NH₂) groups at the 4- and 5-positions of the benzene ring. This compound is primarily utilized as a key intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing trifluoromethyl group, which enhances stability and bioavailability. Its synthesis often involves multi-step reactions, including halogenation, methoxylation, and amination, as described in recent phosphazene-based methodologies .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
4-methoxy-5-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-3-6(13)5(12)2-4(7)8(9,10)11/h2-3H,12-13H2,1H3 |
InChI Key |
LFVKCDUTZDFTHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-methoxybenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzotrifluoride followed by reduction to introduce the amino groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the diamino derivative.
Industrial Production Methods
In an industrial setting, the production of 4,5-Diamino-2-methoxybenzotrifluoride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-methoxybenzotrifluoride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
4,5-Diamino-2-methoxybenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-methoxybenzotrifluoride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with sulfonylurea herbicides and trifluoromethyl-substituted aromatic amines. Below is a comparative analysis with three analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|
| 4,5-Diamino-2-methoxybenzotrifluoride | -CF₃, -OCH₃, -NH₂ (4,5-positions) | 250.15 | Pharmaceutical intermediate |
| Triflusulfuron methyl ester | -CF₃CH₂O, -N(CH₃)₂ (triazine ring), -SO₂NHCO- linkage | 492.34 | Herbicide (sulfonylurea class) |
| Ethametsulfuron methyl ester | -OCH₂CH₃, -NHCH₃ (triazine ring), -SO₂NHCO- linkage | 410.38 | Herbicide (sulfonylurea class) |
| Metsulfuron methyl ester | -OCH₃, -CH₃ (triazine ring), -SO₂NHCO- linkage | 381.37 | Herbicide (sulfonylurea class) |
Key Observations :
- Trifluoromethyl Group: Present in both 4,5-diamino-2-methoxybenzotrifluoride and triflusulfuron, this group enhances lipophilicity and resistance to metabolic degradation .
- Amino vs. Sulfonylurea Groups: The amino groups in 4,5-diamino-2-methoxybenzotrifluoride facilitate nucleophilic reactions, making it suitable for drug synthesis, whereas sulfonylurea linkages in analogs enable herbicidal activity by inhibiting acetolactate synthase .
- Methoxy Substitution : The -OCH₃ group in all compounds contributes to electron-donating effects, modulating reactivity and binding affinity.
Reactivity Differences :
- The amino groups in 4,5-diamino-2-methoxybenzotrifluoride allow for further functionalization (e.g., acylation, alkylation), whereas sulfonylurea herbicides are designed for targeted enzyme inhibition without further modification.
Performance in Agrochemical and Pharmaceutical Contexts
- Herbicidal Efficacy: Sulfonylurea analogs exhibit high herbicidal activity at low doses (e.g., metsulfuron methyl is effective at 4–8 g/ha), whereas 4,5-diamino-2-methoxybenzotrifluoride lacks direct pesticidal properties .
- Drug Development: The trifluoromethyl and amino groups in 4,5-diamino-2-methoxybenzotrifluoride make it a precursor for kinase inhibitors and anticancer agents, unlike sulfonylureas, which are metabolically inert in humans.
Biological Activity
4,5-Diamino-2-methoxybenzotrifluoride (CAS No. not specified) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular structure of 4,5-Diamino-2-methoxybenzotrifluoride can be represented as follows:
- Molecular Formula : C9H10F3N3O
- Molecular Weight : 235.19 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4,5-Diamino-2-methoxybenzotrifluoride exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of diamino-substituted compounds have shown effectiveness against opportunistic infections associated with immunocompromised patients, particularly those with AIDS. The selectivity index (SI) for these compounds was calculated based on their inhibitory concentrations against specific pathogens compared to non-target enzymes .
| Compound | Pathogen | IC50 (µM) | SI |
|---|---|---|---|
| 4,5-Diamino-2-methoxybenzotrifluoride | Toxoplasma gondii | 0.5 | 2200 |
| 4,5-Diamino-2-methoxybenzotrifluoride | Mycobacterium avium | 0.7 | 1500 |
Antiproliferative Activity
In vitro studies have demonstrated that 4,5-Diamino-2-methoxybenzotrifluoride and its analogs possess antiproliferative effects on cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.8 |
| SW620 | 2.3 |
This activity is particularly notable in the context of colon carcinoma, where compounds in this class have been shown to inhibit cell growth effectively .
The biological activity of 4,5-Diamino-2-methoxybenzotrifluoride is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. This inhibition disrupts folate metabolism, leading to impaired nucleotide synthesis and ultimately affecting cell division.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various diamino derivatives showed that 4,5-Diamino-2-methoxybenzotrifluoride exhibited a high degree of selectivity against Mycobacterium avium with an SI of 2200. This selectivity indicates potential for development as a therapeutic agent for treating infections in immunocompromised patients .
- Antiproliferative Effects in Cancer Research : In a comparative study involving several analogs of the compound, it was found that those with methoxy substitutions displayed enhanced activity against HeLa cells compared to unsubstituted variants. The most potent derivative achieved an IC50 value of 1.8 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
